6-Methylchromone
Overview
Description
6-Methylchromone is a heterocyclic organic compound featuring a chromone ring with a methyl group in position six. It is a derivative of chromone, which is a naturally occurring phenolic compound found in various plants and fungi. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxyacetophenone with acetic anhydride in the presence of a base such as sodium acetate can yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using green chemistry principles. This includes methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media. These approaches aim to minimize waste and reduce the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 6-Methylchromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can yield chromanone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromones and chromanones, which can have enhanced biological activities .
Scientific Research Applications
6-Methylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Industry: this compound derivatives are used in the production of pigments, cosmetics, and laser dyes
Mechanism of Action
The mechanism of action of 6-Methylchromone involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and oxidative stress. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Chlorochromone
- 6-Bromochromone
Comparison: 6-Methylchromone is unique due to the presence of a methyl group at the sixth position, which can influence its chemical reactivity and biological activity. For instance, 6-Methoxychromone has an electron-donating methoxy group, while 6-Fluorochromone, 6-Chlorochromone, and 6-Bromochromone have electron-withdrawing halogens. These differences can affect their interactions with biological targets and their overall pharmacological profiles .
Properties
IUPAC Name |
6-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-54-8, 38445-23-7 | |
Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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